molecular formula C21H19N3O5 B11540292 2-(2,6-Dimethylphenoxy)-N'-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]acetohydrazide

2-(2,6-Dimethylphenoxy)-N'-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]acetohydrazide

Cat. No.: B11540292
M. Wt: 393.4 g/mol
InChI Key: ULPYBZRSOGQUAD-WSDLNYQXSA-N
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Description

2-(2,6-Dimethylphenoxy)-N’-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]acetohydrazide: is a complex organic compound with the following properties:

    Chemical Formula: CHNO

    Molecular Weight: 372.34 g/mol

    CAS Number: 16737-71-6

This compound features a hydrazide functional group, a furan ring, and a nitrophenyl moiety. Its intricate structure suggests potential biological activity and applications.

Preparation Methods

Synthetic Routes: The synthetic routes for this compound involve the condensation of appropriate precursors. While specific literature references are scarce, we can propose a plausible synthetic pathway:

    Hydrazide Formation: React 2-(2,6-dimethylphenoxy)acetic acid hydrazide with an appropriate reagent (e.g., hydrazine hydrate) to form the hydrazide.

    Furan Ring Formation: Introduce the furan ring by condensing the hydrazide with a furan aldehyde or ketone.

    Nitrophenyl Substitution: Finally, react the furan-containing intermediate with a nitrophenyl aldehyde or ketone to yield the desired compound.

Industrial Production Methods: Unfortunately, industrial-scale production methods for this compound remain undisclosed due to its limited commercial relevance.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The nitro group in the compound can undergo oxidation reactions.

    Substitution: The hydrazide group is susceptible to nucleophilic substitution.

    Reduction: Reduction of the nitro group may yield an amino derivative.

Common Reagents and Conditions:

    Hydrazide Formation: Hydrazine hydrate, acidic conditions.

    Furan Ring Formation: Furan aldehydes or ketones, acid-catalyzed cyclization.

    Nitrophenyl Substitution: Nitrophenyl aldehydes or ketones, base-catalyzed reaction.

Major Products: The major product is the titled compound itself.

Scientific Research Applications

    Medicine: Investigate its pharmacological properties, such as antimicrobial or anticancer effects.

    Chemistry: Explore its reactivity in various transformations.

    Biology: Assess its impact on cellular processes.

Mechanism of Action

The exact mechanism of action remains speculative. its structural features suggest interactions with cellular targets, possibly through enzymatic inhibition or receptor binding.

Comparison with Similar Compounds

While direct analogs are scarce, compare this compound with related hydrazides, furan derivatives, and nitrophenyl-substituted compounds.

Properties

Molecular Formula

C21H19N3O5

Molecular Weight

393.4 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]acetamide

InChI

InChI=1S/C21H19N3O5/c1-14-5-3-6-15(2)21(14)28-13-20(25)23-22-12-18-9-10-19(29-18)16-7-4-8-17(11-16)24(26)27/h3-12H,13H2,1-2H3,(H,23,25)/b22-12+

InChI Key

ULPYBZRSOGQUAD-WSDLNYQXSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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